![molecular formula C39H40Br2N2 B12602177 3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] CAS No. 917947-62-7](/img/structure/B12602177.png)
3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two indole units connected by a methylene bridge, with bromopentyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(5-bromopentyl)-2-phenyl-1H-indole.
Formation of the Methylene Bridge: The two indole units are then connected via a methylene bridge using formaldehyde or a similar methylene donor under acidic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole units can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole units.
Scientific Research Applications
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] involves its interaction with specific molecular targets. The bromopentyl and phenyl substituents may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The indole units can interact with various cellular pathways, potentially affecting cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]
- 3,3’-Methylenebis[1-(5-chloropentyl)-2-phenyl-1H-indole]
- 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-methylphenyl)-1H-indole]
Uniqueness
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Properties
CAS No. |
917947-62-7 |
|---|---|
Molecular Formula |
C39H40Br2N2 |
Molecular Weight |
696.6 g/mol |
IUPAC Name |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-phenylindol-3-yl]methyl]-2-phenylindole |
InChI |
InChI=1S/C39H40Br2N2/c40-25-13-3-15-27-42-36-23-11-9-21-32(36)34(38(42)30-17-5-1-6-18-30)29-35-33-22-10-12-24-37(33)43(28-16-4-14-26-41)39(35)31-19-7-2-8-20-31/h1-2,5-12,17-24H,3-4,13-16,25-29H2 |
InChI Key |
NAEWNCFKEXHAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CCCCCBr)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


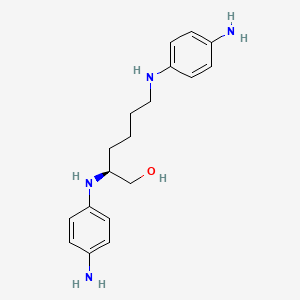
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
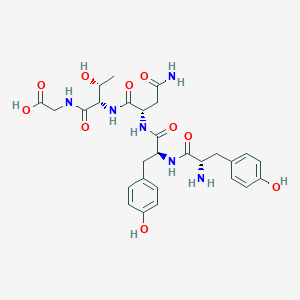
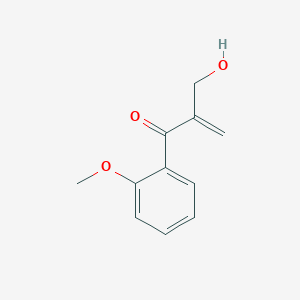
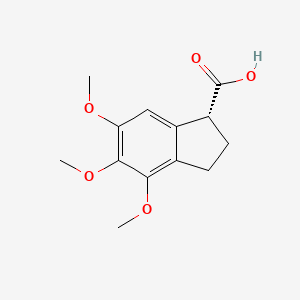
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
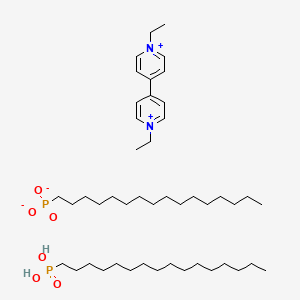
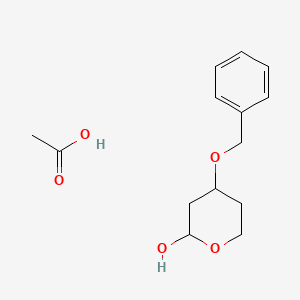
stannane](/img/structure/B12602153.png)
silane](/img/structure/B12602156.png)
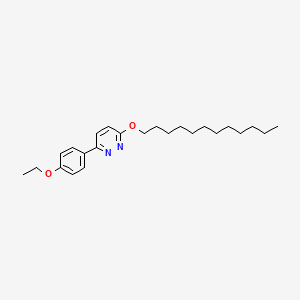
![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
